2-(3-bromophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
Overview
Description
2-(3-bromophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a bromophenoxy group, a morpholinylphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide typically involves the following steps:
Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Etherification: The 3-bromophenol is then reacted with chloroacetic acid to form 3-bromophenoxyacetic acid.
Amidation: The 3-bromophenoxyacetic acid is then reacted with 4-morpholin-4-ylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the phenyl ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The bromine atom in the bromophenoxy group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include oxidized derivatives of the morpholine or phenyl rings.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Substituted derivatives where the bromine atom is replaced by another group.
Scientific Research Applications
2-(3-bromophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Possible applications in the development of new materials or as a specialty chemical.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
- 2-(3-fluorophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
- 2-(3-iodophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
Uniqueness
2-(3-bromophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity, binding affinity, and overall biological activity compared to its chloro, fluoro, or iodo analogs.
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c19-14-2-1-3-17(12-14)24-13-18(22)20-15-4-6-16(7-5-15)21-8-10-23-11-9-21/h1-7,12H,8-11,13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXIFHHZCRIMPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)COC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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